molecular formula C16H13ClN4O B7539508 N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide

N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide

Número de catálogo B7539508
Peso molecular: 312.75 g/mol
Clave InChI: WBFOPMYBOYRMNS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide, commonly known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of cancer and autoimmune diseases.

Mecanismo De Acción

CPI-444 works by blocking the adenosine A2A receptor, which is expressed on immune cells and plays a role in regulating the immune response. By inhibiting this receptor, CPI-444 enhances the activity of immune cells and promotes an anti-tumor immune response.
Biochemical and Physiological Effects:
CPI-444 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models. It has also been found to reduce inflammation in autoimmune disease models, suggesting potential therapeutic applications in diseases such as rheumatoid arthritis and multiple sclerosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of CPI-444 is its specificity for the adenosine A2A receptor, which reduces the risk of off-target effects. However, like many small molecule inhibitors, CPI-444 may have limitations in terms of bioavailability and toxicity. Additionally, its efficacy may vary depending on the type of cancer or autoimmune disease being studied.

Direcciones Futuras

There are several potential future directions for research on CPI-444. One area of interest is the development of combination therapies that target multiple pathways involved in the immune response against cancer. Additionally, further studies are needed to determine the optimal dosing and administration of CPI-444 in humans, as well as its potential use in combination with other immunotherapies. Finally, research is needed to determine the potential applications of CPI-444 in other immune-related diseases beyond cancer and autoimmune diseases.

Métodos De Síntesis

The synthesis of CPI-444 involves a multistep process that includes the reaction of 4-chlorobenzylamine with 2,6-dichloropyridine-3-carboxylic acid, followed by the addition of imidazole and subsequent purification steps.

Aplicaciones Científicas De Investigación

CPI-444 has been extensively studied for its potential use in cancer immunotherapy. It has been shown to enhance the activity of T cells and natural killer cells, which play a crucial role in the immune response against cancer cells. Additionally, CPI-444 has been found to inhibit the production of regulatory T cells, which suppress the immune response and promote tumor growth.

Propiedades

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c17-14-4-1-12(2-5-14)9-20-16(22)13-3-6-15(19-10-13)21-8-7-18-11-21/h1-8,10-11H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFOPMYBOYRMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CN=C(C=C2)N3C=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.